molecular formula C11H14ClNO4 B1379384 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride CAS No. 1803572-24-8

2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride

Cat. No.: B1379384
CAS No.: 1803572-24-8
M. Wt: 259.68 g/mol
InChI Key: UHQUHPFJRUJHRH-UHFFFAOYSA-N
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Description

2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride is a chemical compound with the molecular formula C11H14ClNO4 and a molecular weight of 259.69 . . This compound is a derivative of phenylalanine, an essential amino acid, and is used in various scientific research applications due to its unique properties.

Scientific Research Applications

2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride is extensively used in scientific research due to its diverse applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride typically involves the reaction of phenylalanine with chloroacetic acid under basic conditions to introduce the carboxymethyl group . The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride is unique due to its carboxymethyl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions and reactions that are not possible with the parent compound or other derivatives .

Properties

IUPAC Name

2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.ClH/c12-9(11(15)16)5-7-1-3-8(4-2-7)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQUHPFJRUJHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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